(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201766
InChI: InChI=1S/C23H17FO6S/c1-2-28-17-7-3-15(4-8-17)13-22-23(25)20-12-9-18(14-21(20)29-22)30-31(26,27)19-10-5-16(24)6-11-19/h3-14H,2H2,1H3/b22-13-
SMILES:
Molecular Formula: C23H17FO6S
Molecular Weight: 440.4 g/mol

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

CAS No.:

Cat. No.: VC20201766

Molecular Formula: C23H17FO6S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate -

Specification

Molecular Formula C23H17FO6S
Molecular Weight 440.4 g/mol
IUPAC Name [(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Standard InChI InChI=1S/C23H17FO6S/c1-2-28-17-7-3-15(4-8-17)13-22-23(25)20-12-9-18(14-21(20)29-22)30-31(26,27)19-10-5-16(24)6-11-19/h3-14H,2H2,1H3/b22-13-
Standard InChI Key NKQRCPWAUJRMMD-XKZIYDEJSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Introduction

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, an ethoxybenzylidene substituent, and a 4-fluorobenzenesulfonate moiety. This unique arrangement of functional groups suggests potential applications in medicinal chemistry due to its anticipated biological activities.

Structural Features

The compound's molecular structure is composed of several key components:

  • Benzofuran Core: This is the central scaffold of the molecule, known for its diverse pharmacological effects, including antioxidant and anticancer activities.

  • Ethoxybenzylidene Substituent: This part of the molecule contributes to its potential biological activity by providing additional sites for interaction with biological targets.

  • 4-Fluorobenzenesulfonate Moiety: This group is crucial for the compound's reactivity and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves several steps, including condensation reactions and sulfonation processes. These methods highlight the versatility in synthesizing complex organic compounds through strategic functionalization.

Biological Activities

Research into the biological activity of this compound indicates potential antimicrobial and anti-inflammatory properties. Predictive models such as PASS (Prediction of Activity Spectra for Substances) could be employed to assess the potential biological activities based on the compound's structure.

4.1. Antimicrobial Activity

Many benzofuran derivatives have shown efficacy against various pathogens, suggesting that this compound might exhibit similar properties.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonateBenzofuran core, ethoxy groupPotential antimicrobial and anti-inflammatory
7-HydroxybenzofuranHydroxy group on benzofuranAnti-inflammatory
Ethyl 4-hydroxybenzoateEthoxy group on phenolAntimicrobial
ChlorobenzenesulfonamideSulfonamide groupAntimicrobial

This comparison illustrates how structural variations influence biological activity, highlighting the uniqueness of the target compound's configuration and potential applications in drug discovery.

Future Research Directions

Further studies are needed to fully explore the biological activities of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate. Techniques such as molecular docking and high-throughput screening can be employed to evaluate its interactions with biological systems and predict therapeutic efficacy and safety profiles.

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